三(异丙基环戊二烯基)铈(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

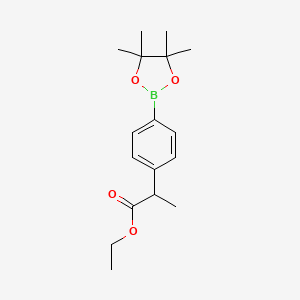

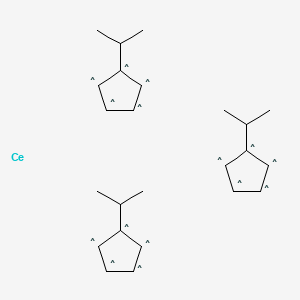

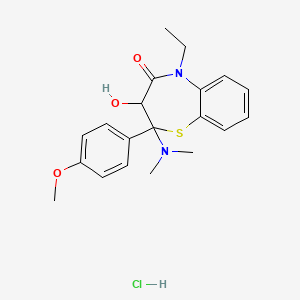

Tris(i-propylcyclopentadienyl)cerium(III) is an organometallic compound of cerium. It has the molecular formula C24H33Ce and a molecular weight of 461.64 . The compound appears as violet-blue crystals .

Molecular Structure Analysis

The molecular structure of Tris(i-propylcyclopentadienyl)cerium(III) consists of three i-propylcyclopentadienyl groups attached to a central cerium atom . The exact spatial arrangement of these groups could not be determined from the available information.

Physical and Chemical Properties Analysis

Tris(i-propylcyclopentadienyl)cerium(III) is a solid compound that forms violet-blue crystals . It is air-sensitive and highly flammable . It is also sensitive to moisture .

科学研究应用

催化应用:已证明三氟甲磺酸铈(III)等铈(III)化合物是有机反应中的强催化剂,例如醇的乙酰化。这表明三(异丙基环戊二烯基)铈(III)也可能在类似化学反应中具有催化性能 (Dalpozzo 等,2003)。

结构研究和材料化学:已经对位阻大的镧系元素酰胺的气相结构进行了研究,包括铈(III)化合物。这些研究对于理解铈基化合物的分子几何和电子性质至关重要,这对于材料科学应用可能很重要 (Fjeldberg 和 Andersen,1985)。

生物和医学应用:已经研究了铈(III)与生物分子(如三(羟甲基)氨基甲烷)在水溶液中的络合。铈基配合物在设计生物系统的荧光探针或磁共振成像造影剂方面很有意义 (Gamov 等,2020)。

反应性和电子性质:已经研究了铈(III)化合物的反应性及其在某些化学环境中转化为铈(IV)。这些研究提供了三(异丙基环戊二烯基)铈(III)在不同化学条件下可能如何表现的见解 (Robinson 等,2013)。

光学和发光性质:对铈(III)发光体的研究,包括它们的激发光亮度和颜色,对于开发用于光学和电子应用的新材料至关重要。此类研究可以外推以了解三(异丙基环戊二烯基)铈(III) 的潜在光学性质 (Qiao 等,2018)。

氧化还原化学:铈(III/IV)配合物的电化学行为是合成和材料化学应用的核心,已得到广泛研究。这项研究提供了对铈化合物的氧化还原性质的见解,这可能与三(异丙基环戊二烯基)铈(III) 相关 (Piro 等,2014)。

抗菌应用:某些铈(III)配合物已显示出对各种细菌的有效抗菌活性,表明类似铈基化合物在医药化学和材料科学中的潜在应用 (Sang 等,2017)。

配位化学和晶体结构:对铈芳基氧化物作为有机铈(III)化合物前体的研究,包括晶体结构分析,与理解铈基化合物在材料科学中的配位化学和潜在应用相关 (Heeres 等,1988)。

腐蚀防护:对钢用环氧涂层中铈化合物的研究表明在腐蚀防护和材料工程中的应用。此类研究表明三(异丙基环戊二烯基)铈(III) 在类似应用中的潜力 (Morozov 等,2019)。

合成和动力学:已经探索了三(η5-环戊二烯基)镧系元素(包括铈)的合成和动力学,为理解类似化合物(如三(异丙基环戊二烯基)铈(III))在合成、结构和反应性方面的类似化合物提供了基础 (Baisch 等,2006)。

安全和危害

Tris(i-propylcyclopentadienyl)cerium(III) is highly flammable and sensitive to air and moisture . It may cause skin irritation and may be harmful if absorbed through the skin. If ingested, it may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

未来方向

While specific future directions for Tris(i-propylcyclopentadienyl)cerium(III) are not mentioned in the available resources, it’s worth noting that organometallic compounds like this have wide-ranging applications in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . Therefore, future research could potentially explore these and other applications further.

作用机制

Target of Action

Tris(i-propylcyclopentadienyl)cerium(III) is primarily used as a precursor for the preparation of cerium thin films . The primary target of this compound is the substrate on which the cerium thin film is to be deposited .

Mode of Action

The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD) or Metal Organic Chemical Vapor Deposition (MOCVD) . In these processes, the compound is heated and evaporated, and the resulting vapor is transported to the substrate where it reacts and forms a thin film of cerium oxide (CeO2) .

Biochemical Pathways

The compound plays a crucial role in the deposition of cerium oxide thin films, which have applications in various fields such as electronics and catalysis .

Pharmacokinetics

The compound has a melting point of 51°C , and it evaporates under reduced pressure around 130°C/20 Torr . Its evaporation at atmospheric pressure is approximately 210-220°C .

Result of Action

The result of the action of Tris(i-propylcyclopentadienyl)cerium(III) is the formation of a thin film of cerium oxide on the substrate . This thin film has various applications, including use in electronic devices and as a catalyst .

Action Environment

The action of Tris(i-propylcyclopentadienyl)cerium(III) is influenced by several environmental factors. The compound is air sensitive , and its deposition processes (ALD and MOCVD) require specific temperatures and pressures . For example, in Plasma-Enhanced ALD, the delivery temperature is 135°C and the pressure is 20 Torr . The co-reactants used also influence the compound’s action .

属性

InChI |

InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVPNPPIUYKBCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Ce |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122528-16-9 |

Source

|

| Record name | Cerium, tris(isopropylcyclopentadienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Tris(i-propylcyclopentadienyl)cerium contribute to the enhanced photocatalytic activity of TiO2 in the study?

A1: In the research article [], Tris(i-propylcyclopentadienyl)cerium serves as a precursor for depositing CeO2 onto TiO2 nanoparticles using ALD. The study demonstrates that coating TiO2 with CeO2, using Tris(i-propylcyclopentadienyl)cerium and de-ionized water as precursors, significantly improves its photocatalytic performance. This enhancement is attributed to CeO2 acting as electron-hole (e−/h+) pair trap centers on the TiO2 surface []. These trap centers effectively reduce the recombination rate of photogenerated electron-hole pairs, allowing for a greater number of charge carriers to participate in redox reactions, ultimately leading to increased photocatalytic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate](/img/structure/B569949.png)